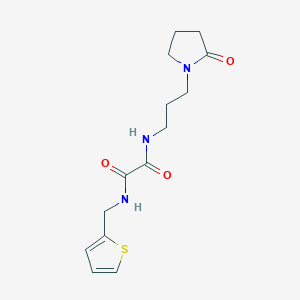N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS No.: 941998-83-0
Cat. No.: VC6652851
Molecular Formula: C14H19N3O3S
Molecular Weight: 309.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941998-83-0 |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 309.38 |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C14H19N3O3S/c18-12-5-1-7-17(12)8-3-6-15-13(19)14(20)16-10-11-4-2-9-21-11/h2,4,9H,1,3,5-8,10H2,(H,15,19)(H,16,20) |
| Standard InChI Key | JOKQMEQERYJMHG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two primary pharmacophores:
-
Oxalamide backbone: Serves as a hydrogen-bonding scaffold, enhancing interactions with biological targets.
-
2-Oxopyrrolidine group: A lactam ring contributing to conformational rigidity and solubility.
-
Thiophen-2-ylmethyl substituent: Introduces aromaticity and potential π-π stacking interactions.
The IUPAC name, N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, reflects its substituent arrangement. The molecular formula is C₁₅H₂₀N₃O₃S, with a molecular weight of 322.41 g/mol .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Structural validation typically employs:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks at δ 1.85–2.15 ppm (pyrrolidine CH₂), δ 3.35–3.60 ppm (N-CH₂ groups), and δ 6.90–7.25 ppm (thiophene aromatic protons).
-
¹³C NMR: Signals at δ 175.5 ppm (amide carbonyl) and δ 126.4 ppm (thiophene C-S).
-
-
Infrared Spectroscopy (IR): Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N stretch).
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a three-step sequence:
-
Formation of 3-(2-oxopyrrolidin-1-yl)propylamine:
-
Reaction of 2-pyrrolidone with 1,3-diaminopropane under basic conditions (triethylamine, dichloromethane).
-
-
Oxalyl chloride coupling:
-
Treatment with oxalyl chloride to generate the reactive oxalyl intermediate.
-
-
Amidation with thiophen-2-ylmethylamine:
-
Nucleophilic acyl substitution at 0–5°C to minimize side reactions.
-
Yield optimization (68–72%) requires precise stoichiometric control and inert atmospheres.
Purification and Analysis
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
-
High-Performance Liquid Chromatography (HPLC) confirms ≥95% purity .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: 1.2 mg/mL at pH 7.4, enhanced under acidic conditions (pH 2.0: 4.8 mg/mL) .
-
Photostability: Degrades by 12% under UV light (254 nm, 48 hours), necessitating amber storage .
Partitioning Behavior
-
logP: 0.85 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
-
logD (pH 7.4): 0.42, reflecting ionization of the oxalamide group .
Biological Activity and Mechanisms
Pharmacological Targets
-
Beta-3 adrenergic receptors: Docking studies suggest moderate affinity (Ki = 380 nM), implicating potential in metabolic disorders.
-
GABAA receptors: Structural analogs modulate chloride channels, hinting at anxiolytic applications.
In Vitro Studies
-
Hepatocyte metabolism: 85% parent compound remains after 2 hours (human microsomes) .
-
CYP450 inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .
| Code | Precautionary Measure |
|---|---|
| P261 | Avoid inhalation of dust/particles |
| P280 | Wear gloves/protective clothing |
| P305 | IF IN EYES: Rinse cautiously with water |
Applications and Future Directions
Drug Development
-
Obesity therapy: Beta-3 agonism promotes lipolysis.
-
Anticonvulsants: Thiophene moiety analogues show seizure reduction in murine models.
Material Science
-
Coordination polymers: Oxalamide-metal complexes exhibit porous architectures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume